The Privileged Scaffold: Chemical Properties and Pharmacological Utility of N,1-dimethyl-1H-indazole-3-carboxamide
The Privileged Scaffold: Chemical Properties and Pharmacological Utility of N,1-dimethyl-1H-indazole-3-carboxamide
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) represents a highly versatile, rigidified bicyclic building block[1][2].
By locking the indazole core into the 1H-tautomer via N1-methylation and providing a stable hydrogen-bonding network through the C3-carboxamide, this scaffold serves as an ideal pharmacophore for vectorizing substituents into the orthosteric binding pockets of various kinases, G-protein-coupled receptors (GPCRs), and transferases[3][4]. This whitepaper delineates the physicochemical dynamics, synthetic methodologies, and field-proven pharmacological applications of this critical intermediate.
Physicochemical Profiling & Structural Dynamics
Fundamental Chemical Properties
The utility of N,1-dimethyl-1H-indazole-3-carboxamide stems from its favorable physicochemical profile, which aligns closely with Lipinski’s Rule of Five, making it an excellent starting point for lead optimization.
Table 1: Physicochemical Properties of N,1-dimethyl-1H-indazole-3-carboxamide
| Property | Value | Pharmacological Implication |
| IUPAC Name | N,1-dimethyl-1H-indazole-3-carboxamide | Standardized nomenclature for IP and regulatory filing. |
| CAS Number | 335030-25-6 | Unique identifier for commercial sourcing. |
| Molecular Formula | C₁₀H₁₁N₃O | Low molecular weight allows for extensive functionalization. |
| Molecular Weight | 189.22 g/mol | High Ligand Efficiency (LE) potential during hit-to-lead. |
| SMILES | O=C(NC)C(C1=C2C=CC=C1)=NN2C | Utilized for in silico docking and cheminformatics. |
| H-Bond Donors | 1 (Amide N-H) | Facilitates critical interactions with target protein backbones. |
| H-Bond Acceptors | 2 (Amide C=O, Indazole N2) | Enables complexation within hydrophilic receptor pockets. |
The Causality of Tautomeric Locking
Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. In a physiological environment, this tautomerization complicates Structure-Activity Relationship (SAR) interpretation because the active binding species is often ambiguous.
By introducing a methyl group at the N1 position, the scaffold is permanently locked into the 1H conformation. Causality: This tautomeric locking eliminates entropic penalties upon target binding and ensures that the trajectory of the C3-carboxamide group remains geometrically predictable for structure-based drug design (SBDD). Furthermore, the N-methylated amide prevents unwanted secondary reactions (such as N-acylation) during subsequent downstream synthetic steps[5].
Pharmacological Applications & Mechanistic Pathways
Derivatives synthesized from the N,1-dimethyl-1H-indazole-3-carboxamide core have demonstrated profound efficacy across multiple therapeutic domains.
Table 2: Key Therapeutic Targets of Indazole-3-carboxamide Derivatives
| Target Class | Specific Target | Therapeutic Indication | Mechanism of Action |
| GPCR | EP4 Receptor | Colorectal Cancer / Immunotherapy | Competitive antagonism blocking PGE2-mediated immunosuppression[6]. |
| Enzyme | N-Myristoyl Transferase (NMT) | Malaria / Viral Infections | Inhibition of co-translational myristoylation of target proteins[7]. |
| GPCR | 5-HT4 Receptor | Analgesia / Neuropharmacology | Selective antagonism modulating serotonin pathways[3]. |
| Kinase | PAK1 / IKK2 | Oncology / Inflammation | ATP-competitive inhibition preventing tumor progression[8]. |
EP4 Receptor Antagonism in Tumor Immunotherapy
Prostaglandin E2 (PGE2) drives tumor immune evasion by binding to the EP4 receptor on macrophages and T-cells, raising intracellular cAMP levels and suppressing cytotoxic immunity. Indazole-3-carboxamide derivatives have been identified as single-nanomolar, competitive EP4 antagonists. The rigid indazole core perfectly occupies the hydrophobic sub-pocket of EP4, while the carboxamide forms essential hydrogen bonds with Ser319 and Thr76[6].
Caption: EP4 receptor signaling pathway and the inhibitory role of indazole-3-carboxamides.
N-Myristoyl Transferase (NMT) Inhibition
NMT catalyzes the transfer of myristic acid to the N-terminal glycine of proteins, a process essential for the survival of protozoan parasites (Plasmodium falciparum) and viral capsid assembly. Indazole-3-carboxamides act as potent competitive inhibitors at the peptide-binding pocket of NMT, disrupting pathogenic lifecycle progression[7][9].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core scaffold and the biological validation of its derivatives.
Protocol 1: Synthesis of N,1-dimethyl-1H-indazole-3-carboxamide
This protocol outlines the high-yielding aminolysis of an ester precursor to generate the target carboxamide[5].
Reagents & Materials:
-
Methyl 1-methyl-1H-indazole-3-carboxylate (Ester precursor)
-
40% Aqueous Methylamine (CH₃NH₂)
-
Methanol (MeOH, anhydrous)
-
Dichloromethane (DCM) and Brine for workup.
Step-by-Step Methodology:
-
Initiation: Suspend 3.88 g (20.4 mmol) of methyl 1-methyl-1H-indazole-3-carboxylate in 100 mL of 40% aqueous CH₃NH₂.
-
Solubilization: Add 5 mL of MeOH to the suspension. Causality: Methanol acts as a co-solvent to break the hydrophobic lattice of the starting material, facilitating a homogeneous reaction mixture and accelerating nucleophilic acyl substitution.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) until the starting material spot is completely consumed.
-
Workup (Self-Validation): Concentrate the homogeneous solution under reduced pressure to remove MeOH and excess methylamine. Extract the aqueous residue with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Evaporate the solvent in vacuo to yield N,1-dimethyl-1H-indazole-3-carboxamide as a solid.
-
Analytical Validation: Confirm product identity via ¹H-NMR (DMSO-d6) ensuring the presence of two distinct singlet methyl peaks (N1-CH₃ and Amide-CH₃) and LC-MS confirming the [M+H]⁺ mass of 190.2.
Caption: Synthetic workflow for N,1-dimethyl-1H-indazole-3-carboxamide.
Protocol 2: In Vitro cAMP GloSensor Assay for EP4 Antagonism
To validate the pharmacological efficacy of indazole-3-carboxamide derivatives synthesized from the core scaffold, a functional GPCR assay is required.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing the human EP4 receptor and the pGloSensor™-22F cAMP plasmid into 384-well white clear-bottom plates at a density of 1.5 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Substrate Loading: Remove the culture medium and replace it with assay buffer containing 2% GloSensor cAMP Reagent. Incubate for 2 hours at room temperature to allow substrate equilibration.
-
Antagonist Pre-Incubation: Add serial dilutions (from 10 µM to 0.1 nM) of the indazole-3-carboxamide derivative to the wells. Self-Validation: Include a known EP4 antagonist (e.g., E7046) as a positive control, and DMSO vehicle as a negative control. Incubate for 15 minutes.
-
Agonist Stimulation: Challenge the cells with an EC₈₀ concentration of PGE2. Causality: Using an EC₈₀ concentration rather than a saturating dose ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess ligand.
-
Detection: Read luminescence using a microplate reader after 15 minutes of stimulation. Calculate IC₅₀ values using a four-parameter non-linear regression model.
Conclusion
N,1-dimethyl-1H-indazole-3-carboxamide is far more than a simple chemical building block; it is a meticulously designed pharmacophore that addresses critical challenges in drug discovery, such as tautomeric instability and poor target vectorization. By leveraging its robust synthetic accessibility and highly predictable binding kinetics, medicinal chemists can rapidly generate libraries of derivatives targeting complex diseases ranging from colorectal cancer to parasitic infections.
References
- United States Patent 6,730,684 B1. "Antibacterial Compounds." Google Patents, October 6, 2000.
- United States Patent Application 20200339586A1. "Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase." Google Patents.
-
Journal of Medicinal Chemistry. "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy." ACS Publications, March 7, 2023. Available at:[Link]
-
Journal of Medicinal Chemistry. "Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands." ACS Publications, October 9, 2012. Available at:[Link]
-
MDPI. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, October 26, 2018. Available at:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. N,1-dimethyl-1H-indazole-3-carboxamide 95% | CAS: 335030-25-6 | AChemBlock [achemblock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20200339586A1 - Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20200339586A1 - Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase - Google Patents [patents.google.com]
